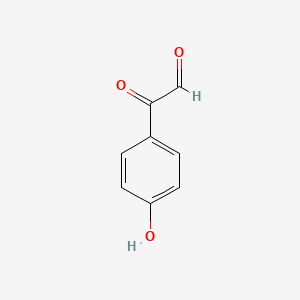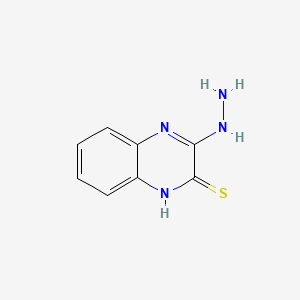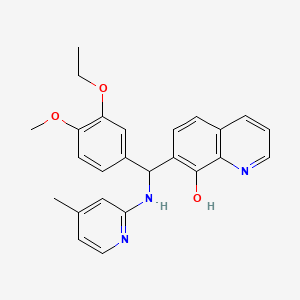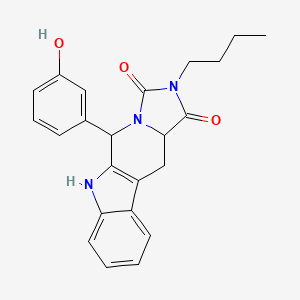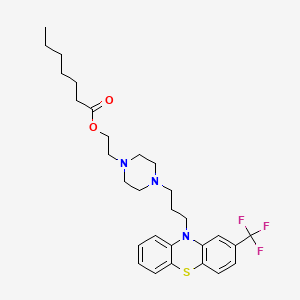
フルフェナジンエナント酸塩
概要
説明
フルフェナジンエナント酸塩は、フルフェナジンの長時間にわたるエステルであり、フェノチアジン誘導体で、主に抗精神病薬として使用されます。これは、統合失調症などの慢性精神病の治療に一般的に使用されます。フルフェナジンエナント酸塩は筋肉内注射によって投与され、その作用時間が長く、長期にわたる神経遮断療法を必要とする患者に適しています .
科学的研究の応用
Fluphenazine enanthate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on neurotransmitter pathways and receptor binding.
Medicine: Extensively used in clinical trials for the treatment of schizophrenia and other psychotic disorders.
Industry: Utilized in the development of long-acting injectable formulations for antipsychotic medications
作用機序
フルフェナジンエナント酸塩は、脳のシナプス後シナプスのメソリムビックドパミン作動性D1およびD2受容体を遮断することで作用を発揮します。 この作用は、視床下部と下垂体ホルモンの放出を減らし、基底代謝、体温、覚醒、血管運動トーン、および嘔吐に影響を与える網様体賦活系に影響を与えます . 化合物の長時間にわたる性質は、注射部位からの徐放性によるものであり、持続的な治療効果が得られます .
生化学分析
Biochemical Properties
Fluphenazine enanthate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the dopaminergic system by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction leads to a decrease in dopamine activity, which is believed to be responsible for its antipsychotic effects. Additionally, fluphenazine enanthate affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Cellular Effects
Fluphenazine enanthate exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, fluphenazine enanthate reduces the excitatory effects of dopamine on neurons, leading to a decrease in neuronal activity . This reduction in activity can affect various cellular processes, including neurotransmitter release, ion channel function, and intracellular signaling pathways. Furthermore, fluphenazine enanthate has been shown to impact gene expression by altering the transcription of genes involved in dopamine signaling and other related pathways .
Molecular Mechanism
The molecular mechanism of action of fluphenazine enanthate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Fluphenazine enanthate binds to dopamine receptors, particularly D1 and D2 receptors, and inhibits their activity . This inhibition leads to a decrease in dopamine-mediated signaling, which is believed to be responsible for its antipsychotic effects. Additionally, fluphenazine enanthate may affect other neurotransmitter systems, such as serotonin and norepinephrine, further contributing to its therapeutic effects . The compound also influences gene expression by modulating the transcription of genes involved in dopamine signaling and other related pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluphenazine enanthate change over time due to its stability, degradation, and long-term effects on cellular function. Fluphenazine enanthate is known to have a long elimination half-life, which allows for sustained therapeutic effects over an extended period . Its stability and degradation can be influenced by various factors, including temperature, pH, and enzymatic activity. Long-term studies have shown that fluphenazine enanthate can lead to changes in cellular function, including alterations in neurotransmitter release, receptor sensitivity, and gene expression .
Dosage Effects in Animal Models
The effects of fluphenazine enanthate vary with different dosages in animal models. Studies have shown that low doses of fluphenazine enanthate can effectively reduce psychotic symptoms without causing significant adverse effects . Higher doses may lead to toxic or adverse effects, including extrapyramidal symptoms, sedation, and gastrointestinal disturbances . The threshold effects observed in these studies suggest that careful dosage titration is necessary to achieve optimal therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
Fluphenazine enanthate is involved in various metabolic pathways, including interactions with enzymes and cofactors. It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system . The major metabolites of fluphenazine enanthate include fluphenazine sulfoxide, 7-hydroxy-fluphenazine, and fluphenazine-N-oxide . These metabolites are further conjugated with glucuronic acid and excreted in the urine and feces . The metabolic pathways of fluphenazine enanthate can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy and safety .
Transport and Distribution
Fluphenazine enanthate is transported and distributed within cells and tissues through various mechanisms. It is primarily administered via intramuscular injection, allowing for slow and sustained release into the bloodstream . Once in the bloodstream, fluphenazine enanthate is distributed to various tissues, including the brain, liver, kidney, and fat . The compound is known to accumulate in fat tissues, where it can be slowly released over time . Additionally, fluphenazine enanthate interacts with transporters and binding proteins, such as P-glycoprotein, which can influence its distribution and localization within cells .
Subcellular Localization
The subcellular localization of fluphenazine enanthate can affect its activity and function. Fluphenazine enanthate is known to localize primarily in the cytoplasm and cell membrane, where it interacts with dopamine receptors and other biomolecules . The compound may also be transported to specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, through targeting signals and post-translational modifications . These localization patterns can influence the overall efficacy and safety of fluphenazine enanthate in treating psychotic disorders .
準備方法
合成経路と反応条件
フルフェナジンエナント酸塩は、フルフェナジンとエナンチン酸(ヘプタン酸)のエステル化によって合成されます。この反応は、通常、エステル結合の形成を促進するために、チオニルクロリドまたはジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用します。 反応は、エステルの加水分解を防ぐために無水条件下で行われます .
工業生産方法
工業現場では、フルフェナジンエナント酸塩の合成は、大規模なエステル化プロセスを伴います。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。 このプロセスには、再結晶による精製や、化合物が医薬品基準を満たしていることを確認するための品質管理対策などの手順が含まれます .
化学反応の分析
反応の種類
フルフェナジンエナント酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: フルフェナジンエナント酸塩は、スルホキシドとスルホンを形成するために酸化することができます。
還元: 還元反応は、化合物を元のアルコール形に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
形成される主な生成物
酸化: スルホキシドとスルホン。
還元: フルフェナジンの元のアルコール形。
科学研究の応用
フルフェナジンエナント酸塩は、幅広い科学研究用途を持っています。
化学: エステル化と加水分解反応を研究するためのモデル化合物として使用されます。
生物学: 神経伝達物質経路と受容体結合への影響が調査されています。
医学: 統合失調症や他の精神病の治療のための臨床試験で広く使用されています。
類似化合物との比較
フルフェナジンエナント酸塩は、以下のような他の類似の化合物と比較されます。
フルフェナジンデカン酸塩: 治療用途は似ていますが、エステル鎖の長さが異なる、フルフェナジンの別の長時間にわたるエステル。
クロルプロマジン: 副作用のプロフィールが異なる、低効力抗精神病薬。
ペルフェナジン: 抗精神病作用は似ていますが、薬物動態が異なる、フェノチアジン誘導体
独自性
フルフェナジンエナント酸塩の独自性は、その作用時間が長いことで、遵守の問題を抱える患者に適しています。 その薬物動態プロファイルにより、他の抗精神病薬よりも投与頻度を少なくすることができます .
類似化合物のリスト
- フルフェナジンデカン酸塩
- クロルプロマジン
- ペルフェナジン
特性
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38F3N3O2S/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWSFOSWNAQHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023070 | |
| Record name | Fluphenazine enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2746-81-8 | |
| Record name | Fluphenazine enanthate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluphenazine enanthate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluphenazine enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluphenazine O-enantate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPHENAZINE ENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB34YF0W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


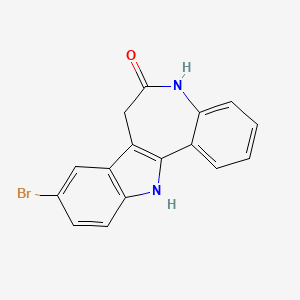
![(2S,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1673392.png)
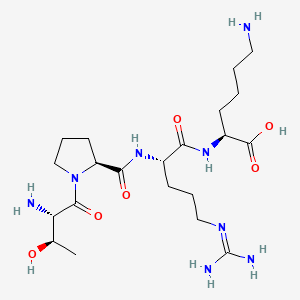
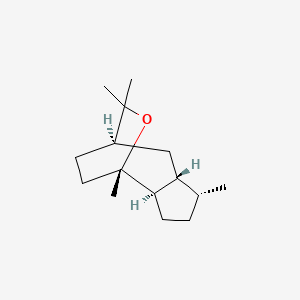
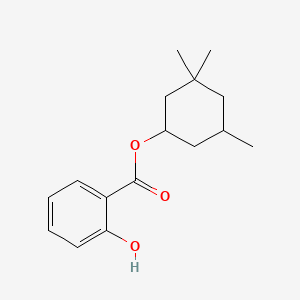
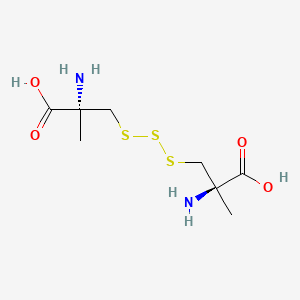
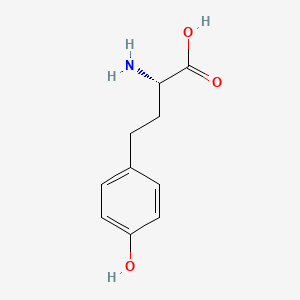
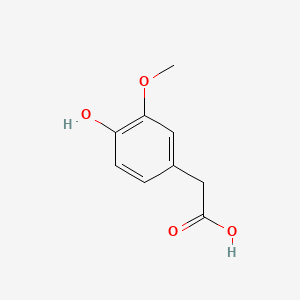
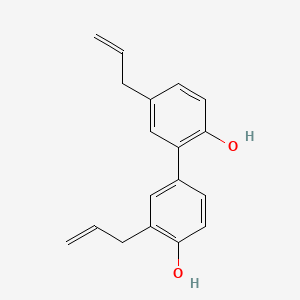
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo](/img/structure/B1673405.png)
